5-Amino-2,4-dichlorophenol hydrochloride

Vue d'ensemble

Description

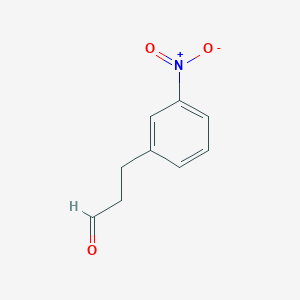

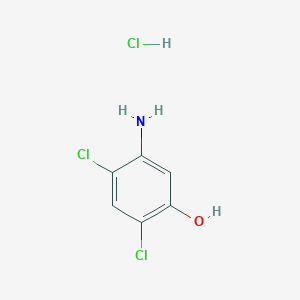

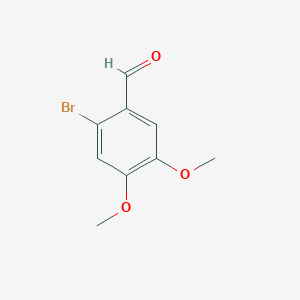

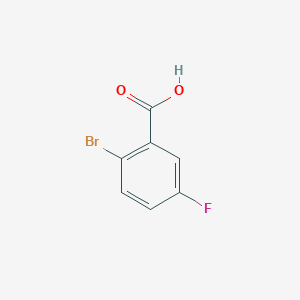

5-Amino-2,4-dichlorophenol hydrochloride is a chemical compound with the molecular formula C6H6Cl3NO . It has a molecular weight of 214.48 . The compound is known for its purity, which is typically around 98% .

Molecular Structure Analysis

The linear formula of 5-Amino-2,4-dichlorophenol hydrochloride is H2NC6H2(Cl)2OH . The InChI key is QPHMVRPABQUYGN-UHFFFAOYSA-N . The compound has a molecular weight of 178.02 .Physical And Chemical Properties Analysis

5-Amino-2,4-dichlorophenol hydrochloride is a solid substance . It has a melting point range of 133°C to 137°C .Applications De Recherche Scientifique

Analytical Method Development

A study by Zhang et al. (2020) developed high performance liquid chromatography (HPLC) and gas chromatography (GC) methods for analyzing 2,5-dichlorphenol and 2,4-dichlorophenol. This research highlights the importance of 5-Amino-2,4-dichlorophenol hydrochloride as an intermediate in the production of dicamba, a widely used herbicide. The developed HPLC method showed excellent separation efficiency, accuracy, and precision for qualitative and quantitative analysis of these compounds, demonstrating the compound's relevance in enhancing the efficiency of analytical methods (Zhang et al., 2020).

Catalysis and Hydrogen Production

In the context of catalysis, Kılınç et al. (2017) synthesized a 5-amino-2,4-dichlorophenol-3,5-ditertbutylsalisylaldimine-Ni complex catalyst and applied it to produce hydrogen from the hydrolysis of sodium borohydride. This research illustrates the compound's potential as a catalyst, significantly enhancing hydrogen production rates and reducing reaction time, thus offering a promising approach for hydrogen energy applications (Kılınç et al., 2017).

Environmental Remediation

A study by Goskonda et al. (2002) explored the sonochemical degradation of chlorophenols, including 2,4-dichlorophenol, in aqueous solutions. This work demonstrates the effectiveness of ultrasound in mineralizing chlorophenols, potentially offering an advantageous method for the remediation of water contaminated with aromatic organic pollutants (Goskonda et al., 2002).

Synthesis of Antimicrobial Agents

Yu-gu (2015) investigated the synthesis of Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit, starting from 2,4-dichlorobenzoic acid. This study underscores the role of 5-Amino-2,4-dichlorophenol hydrochloride in synthesizing compounds with significant antifungal activity, highlighting its potential in developing new antimicrobial agents (Yu-gu, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

5-amino-2,4-dichlorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMLWEVHTJTOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941475 | |

| Record name | 5-Amino-2,4-dichlorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2,4-dichlorophenol hydrochloride | |

CAS RN |

197178-93-1 | |

| Record name | Phenol, 5-amino-2,4-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197178-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-amino-2,4-dichloro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197178931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2,4-dichlorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)

![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)